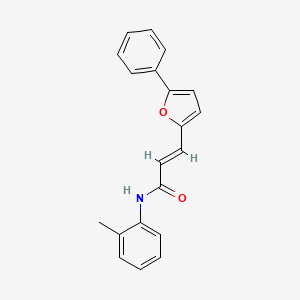

![molecular formula C13H14N4O3 B2391062 Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 938021-91-1](/img/structure/B2391062.png)

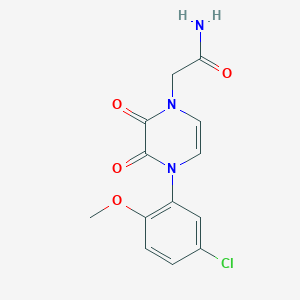

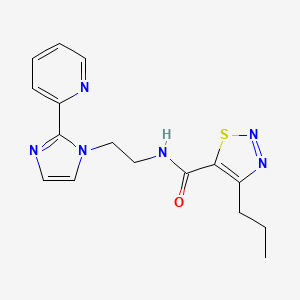

Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disusbtituted wit amine groups .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound was established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible . The structures of the newly synthesized compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Applications De Recherche Scientifique

Tuberculostatic Activity

Ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its structural analogs have been studied for their potential in treating tuberculosis. The synthesis of these compounds involves three-component condensations of various aromatic or hetaromatic aldehydes, β-dicarbonyl compounds (CH acids), and 1H-1,2,4-triazol-5-amine or 1H-pyrazol-5-amine. Their tuberculostatic activity has been evaluated, and structure-activity relations have been analyzed (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Antitumor Activity

A novel compound structurally related to this compound was synthesized and tested for its antitumor activities. The compound showed high potency against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, indicating its potential use in cancer treatment (Gomha, Muhammad, & Edrees, 2017).

Ring-Chain Isomerism and Synthesis Applications

The compound and its derivatives have been involved in studies exploring ring-chain isomerism, which is affected by solvent and the length of polyfluoroalkyl substituent. This property is significant for chemical synthesis and understanding the behavior of such compounds in different environments (Pryadeina, Burgart, Saloutin, & Chupakhin, 2008).

Development of Biologically Active Compounds

Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, like this compound, have been used in the preparation of biologically active compounds. A study identified a compound with the ability to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization, highlighting the compound's potential in antiviral research (Massari et al., 2017).

Potential as Antihypertensive Agents

Derivatives of 1,2,4-triazolol[1,5-alpha]pyrimidine, structurally related to this compound, were synthesized and tested for antihypertensive activity. Certain compounds showed promising activity, suggesting their potential in hypertension treatment (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, JAK1 and JAK2 inhibitors prevent the activation of the JAK-STAT signaling pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the jak-stat signaling pathway might be affected . Inhibition of this pathway can lead to downstream effects such as reduced inflammation and cell proliferation .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound might have anti-inflammatory effects due to its potential role as a rorγt inverse agonist . It might also have effects on cell proliferation due to its potential role as a JAK1 and JAK2 inhibitor .

Propriétés

IUPAC Name |

ethyl 7-(furan-3-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-3-20-12(18)10-8(2)16-13-14-7-15-17(13)11(10)9-4-5-19-6-9/h4-7,11H,3H2,1-2H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWSHEZJGFQJLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=NC=NN2C1C3=COC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2390983.png)

![8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390994.png)

![(2E)-2-cyano-N-(2-phenylethyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2390999.png)

![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)